molecular formula C13H14ClNO3 B2709664 1-[(1S)-1-(4-Chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 2287255-42-7

1-[(1S)-1-(4-Chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B2709664
M. Wt: 267.71
InChI Key: WASXNRJTQTZWRN-PEHGTWAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1S)-1-(4-Chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid, also known as (S)-Ketoprofen, is a nonsteroidal anti-inflammatory drug (NSAID) used for the treatment of pain, fever, and inflammation. It is a chiral molecule with a molecular formula of C16H14ClNO3 and a molecular weight of 295.74 g/mol. (S)-Ketoprofen has been widely used in the pharmaceutical industry and has shown promising results in various scientific research applications.

Scientific Research Applications

Antibacterial Activity

Research has indicated the potential of pyrrolidine derivatives in the synthesis of compounds with significant antibacterial properties. For instance, the synthesis of pyridonecarboxylic acids has led to compounds with notable in vitro and in vivo antibacterial activity, suggesting that modifications of the pyrrolidine structure could yield potent antibacterial agents (Egawa et al., 1984). This insight underlines the importance of investigating compounds like 1-[(1S)-1-(4-Chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid for their potential antibacterial applications.

Supramolecular Chemistry

The study of supramolecular assemblies has also benefited from compounds with the pyrrolidine backbone. Supramolecular assemblies involving benzenetetracarboxylic acid and aza donor molecules demonstrate the ability of pyrrolidine derivatives to form complex structures with potential applications in materials science and nanotechnology (Arora & Pedireddi, 2003). This application area suggests that compounds such as 1-[(1S)-1-(4-Chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid could play a role in the development of new materials with unique properties.

Organic Synthesis and Drug Development

In organic synthesis, the pyrrolidine structure serves as a key component in the development of various pharmacologically active molecules. For example, the synthesis of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate demonstrates the versatility of pyrrolidine derivatives in creating compounds with potential therapeutic benefits (Yang, 2009). This underscores the value of 1-[(1S)-1-(4-Chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid in drug development, offering a scaffold for the synthesis of new drugs.

Mechanistic Studies in Bioconjugation

Understanding the mechanisms of bioconjugation in aqueous media is crucial for the development of bioconjugate chemistry. Compounds with carboxylic acid functionalities, similar to 1-[(1S)-1-(4-Chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid, have been employed to study amide formation mechanisms using carbodiimide. These studies are fundamental in advancing bioconjugate chemistry, which has applications in drug delivery systems and biomaterials (Nakajima & Ikada, 1995).

properties

IUPAC Name

1-[(1S)-1-(4-chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3/c1-8(9-2-4-11(14)5-3-9)15-7-10(13(17)18)6-12(15)16/h2-5,8,10H,6-7H2,1H3,(H,17,18)/t8-,10?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASXNRJTQTZWRN-PEHGTWAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)N2CC(CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Cl)N2CC(CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1S)-1-(4-Chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.